Tetracloro paladato(II) de potasio

Descripción general

Descripción

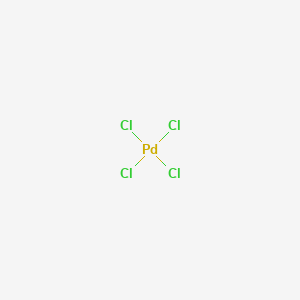

Potassium tetrachloropalladate(II), also known as Potassium tetrachloropalladate(II), is a useful research compound. Its molecular formula is Cl4K2Pd and its molecular weight is 248.2 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium tetrachloropalladate(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254531. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium tetrachloropalladate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetrachloropalladate(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis

El tetracloro paladato(II) de potasio se utiliza ampliamente como fuente de paladio en la catálisis. Sirve como precursor para la síntesis de nanopartículas de paladio, que son catalizadores altamente activos para diversas reacciones químicas. Estas nanopartículas de Pd son particularmente efectivas en la degradación catalítica de contaminantes orgánicos, ofreciendo una vía para la remediación ambiental .

Síntesis de nanomateriales

Este compuesto es fundamental en la síntesis de nanomateriales a base de Pd. Por ejemplo, se puede utilizar para crear nanocristales de aleación Pd–Pt con estructuras huecas. Estas estructuras se sintetizan mediante un método de reemplazo galvánico y exhiben actividades mejoradas de reacción de reducción de oxígeno (ORR), que son cruciales para aplicaciones de celdas de combustible .

Electrónica

En el campo de la electrónica, el this compound se utiliza para sintetizar catalizadores de Pd inmovilizados. Estos catalizadores se preparan mediante técnicas de deposición capa por capa en sustratos como la alúmina, seguidas de la reducción de Pd^2+. Los materiales resultantes son importantes para diversas aplicaciones electrónicas, incluidos los sensores y los circuitos .

Síntesis de polímeros

El compuesto se utiliza en la síntesis de polímeros semiconductores que contienen metales. Estos polímeros tienen una cadena principal de polipirrol que es casi plana en su mínimo de energía conformacional, lo cual es esencial para crear polímeros conductores con aplicaciones potenciales en electrónica y ciencia de materiales .

Materiales ópticos

El this compound reacciona con bis(ditiolatos) para formar metal-bis(ditiolatos), que tienen aplicaciones en materiales de conmutación Q de láser. Estos materiales son vitales para controlar la emisión de láseres y tienen implicaciones en medios de grabación óptica de CD y materiales de código de barras .

Superconductividad

La reacción del compuesto con bis(ditiolatos) también da lugar a materiales que se pueden utilizar en la superconductividad. Los materiales superconductores tienen una resistencia eléctrica cero y se utilizan en diversas aplicaciones de alta tecnología, incluida la resonancia magnética nuclear (RMN) y los aceleradores de partículas .

Tecnología de celdas de combustible

Como precursor, el this compound está involucrado en el desarrollo de catalizadores tolerantes al CO para celdas de combustible de hidrógeno-aire. Estos catalizadores son cruciales para mejorar la eficiencia y la durabilidad de las celdas de combustible, que son fuentes prometedoras de energía limpia .

Oxidación de metano

El compuesto sirve como un catalizador activo y estable para la oxidación selectiva de metano. Este proceso es importante para convertir el metano, un potente gas de efecto invernadero, en metanol, que es una valiosa materia prima química y combustible .

Mecanismo De Acción

Target of Action

Potassium tetrachloropalladate(II) is a dark brown crystalline solid widely used as a Palladium (Pd) source in the field of catalysis, nanomaterial synthesis, and electronics . The primary targets of this compound are organic pollutants and certain biochemical pathways where it acts as a catalyst .

Mode of Action

The compound interacts with its targets by acting as a precursor to synthesize Pd nanoparticles . These nanoparticles then interact with organic pollutants and certain biochemical pathways, facilitating various reactions .

Biochemical Pathways

Potassium tetrachloropalladate(II) is used in the synthesis of semiconducting metal-containing polymers in which the polypyrrole backbone has a conformational energy minimum and is nearly planar . It also reacts with bis (dithiolates) to form metal-bis (dithiolates), which have applications in laser Q-switch materials, optical CD recording media, bar code material, and superconductivity .

Pharmacokinetics

It is known that the compound is soluble in water, methanol, and ethanol , which suggests that it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of Potassium tetrachloropalladate(II) results in the formation of Pd nanoparticles that can be used for the catalytic degradation of organic pollutants . It also aids in the formation of Pd-GO electrocatalyst in formic acid and ethanol oxidation . Furthermore, it is used to synthesize Pd–Pt alloy nanocrystals (NCs) with hollow structures by a galvanic replacement method with uniform Pd octahedral and cubic NCs as sacrificial templates .

Action Environment

The action of Potassium tetrachloropalladate(II) can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to store the compound at room temperature in a cool and dark place to maintain its stability. It is also important to avoid contact with strong acids and ensure adequate ventilation during its use .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Potassium Tetrachloropalladate(II) plays a significant role in biochemical reactions. It is used as a precursor to synthesize Pd nanoparticles for catalytic degradation of organic pollutants . It also interacts with the B6 vitamins pyridoxal, pyridoxine, and pyridoxamine in a 1:1 molar ratio .

Cellular Effects

It has been observed that it can influence cell function by participating in the catalytic degradation of organic pollutants .

Molecular Mechanism

The molecular mechanism of Potassium Tetrachloropalladate(II) involves its use as a precursor in the synthesis of Pd nanoparticles. These nanoparticles can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it is used in the synthesis of semiconducting metal-containing polymers, which suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is used in the synthesis of Pd nanoparticles, which suggests that it may interact with various enzymes and cofactors .

Transport and Distribution

Given its use in the synthesis of Pd nanoparticles, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of Pd nanoparticles, it may be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

dipotassium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-98-6 | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

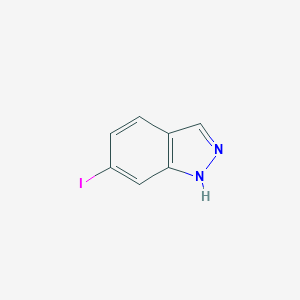

![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)